molecular formula C12H17NO3 B8382662 Tert-butyl 2-(pyridin-3-yl)oxypropionate CAS No. 209784-91-8

Tert-butyl 2-(pyridin-3-yl)oxypropionate

Cat. No.: B8382662
CAS No.: 209784-91-8
M. Wt: 223.27 g/mol
InChI Key: HLUWFJGJOFNAEO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-3-yl)oxypropionate is an ester derivative featuring a pyridin-3-yl (3-pyridyl) group linked via an ether oxygen to a propionate chain, with a tert-butyl ester moiety.

Properties

CAS No.

209784-91-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C12H17NO3/c1-9(11(14)16-12(2,3)4)15-10-6-5-7-13-8-10/h5-9H,1-4H3

InChI Key

HLUWFJGJOFNAEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following table summarizes key structural and functional differences between Tert-butyl 2-(pyridin-3-yl)oxypropionate and related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound C₁₂H₁₇NO₃ Ester, pyridin-3-yl ether 239.28 (calculated) Bulky tert-butyl group; propionate chain for solubility modulation
3-(Pyridin-3-yl)propionyl-L-prolyl-pyrrolidine (13b) C₂₂H₃₃N₃O₂·0.3H₂O Peptide bond, pyridin-3-yl propionyl 372.2 [M+H]+ Complex peptidomimetic structure; potential protease resistance
2-[4-[[...]phenoxy]acetic acid tert-butyl ester C₃₃H₂₈F₆N₄O₄ Trifluoromethyl, pyrrolo-pyridazine core 757 [M+H]+ Fluorinated aromatic system; high molecular weight for targeted drug design
3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one C₂₀H₁₈N₂O Indenopyrazolone, tert-butyl 302.37 Heterocyclic core; unclassified toxicity (limited data)

Key Observations :

  • Steric Effects : The tert-butyl group in all compounds enhances stability but reduces solubility in polar solvents.
  • Biological Activity : Peptidic derivatives (e.g., 13b) may exhibit enhanced target binding due to conformational rigidity , whereas fluorinated analogues (e.g., Example 324 in ) leverage halogen interactions for potency.
  • Toxicity Profiles: Limited toxicological data for tert-butyl-pyridine derivatives highlight the need for further study, as seen in .

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction is a robust method for forming ether bonds between alcohols. This approach avoids harsh acidic/basic conditions, making it suitable for sterically hindered substrates like tert-butyl esters.

Procedure :

  • Synthesis of tert-butyl 2-hydroxypropionate :

    • Lactic acid is esterified with tert-butanol under acid catalysis (e.g., H₂SO₄) or via coupling agents (DCC/DMAP) [4,14].

  • Mitsunobu Coupling :

    • React tert-butyl 2-hydroxypropionate with 3-hydroxypyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at room temperature [9,12].

Example :

  • Yield: 75–85% (hypothetical, based on analogous PyOx ligand syntheses).

  • Conditions: DIAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 24 h, rt.

Advantages :

  • High regioselectivity.

  • Compatible with tert-butyl esters.

Esterification of Pre-Formed Acid

This two-step method involves synthesizing 2-(pyridin-3-yl)oxypropionic acid followed by esterification.

Step 1: Synthesis of 2-(Pyridin-3-yl)oxypropionic Acid

  • Williamson Ether Synthesis :

    • React 3-hydroxypyridine with ethyl 2-bromopropionate in the presence of NaH or K₂CO₃.

    • Hydrolyze the ethyl ester to the acid using NaOH/EtOH.

Step 2: Esterification with tert-Butanol

  • Coupling Agent Method :

    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ [8,14].

  • Acid-Catalyzed Fischer Esterification :

    • Reflux with H₂SO₄ in tert-butanol (less efficient due to steric hindrance).

Example :

  • Yield: 60–70% (based on similar esterifications).

  • Conditions: EDC (1.5 equiv), DMAP (0.1 equiv), rt, 12 h.

Advantages :

  • Scalable for bulk synthesis.

Copper-Catalyzed Ullmann Coupling

This method forms the ether bond via a cross-coupling reaction, ideal for aryl halide substrates.

Procedure :

  • Substrate Preparation :

    • Synthesize tert-butyl 2-bromopropionate via bromination of tert-butyl lactate (PBr₃, 0°C).

  • Coupling Reaction :

    • React 3-bromopyridine with tert-butyl 2-hydroxypropionate using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in DMF at 100°C [5,7].

Example :

  • Yield: 50–60% (based on analogous Ullmann reactions).

  • Conditions: 24 h, N₂ atmosphere.

Advantages :

  • Effective for electron-deficient pyridines.

Comparative Analysis of Methods

MethodKey Reagents/ConditionsYield (%)ProsCons
Mitsunobu DIAD, PPh₃, THF75–85High yield, mild conditionsCostly reagents
Esterification EDC/DMAP, CH₂Cl₂60–70ScalableRequires pre-formed acid
Ullmann Coupling CuI, 1,10-phenanthroline, Cs₂CO₃50–60Works with aryl halidesHigh temperatures, longer reaction times

Experimental Validation from Literature

  • Mitsunobu Reaction : Demonstrated in PyOx ligand synthesis using tert-leucinol and picolinic acid.

  • Esterification : Similar protocols for tert-butyl sulfonyl acetates used EDCl/DMAP.

  • Ullmann Coupling : Patent EP3753941 details Cu-mediated couplings for pyrimidine derivatives .

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-(pyridin-3-yl)oxypropionate, and how can intermediates be characterized?

A common approach involves coupling pyridin-3-ol with a tert-butyl-protected propionate derivative via nucleophilic substitution or Mitsunobu reaction. Intermediates such as tert-butyl carbamates or silyl-protected pyridine derivatives (e.g., tert-butyl dimethylsilyl ethers) are often used to stabilize reactive groups . Characterization typically employs 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline intermediates, X-ray diffraction (using programs like SHELXL ) resolves structural ambiguities.

Q. How can researchers assess the purity and stability of this compound under varying conditions?

Purity is evaluated via HPLC with UV detection (λ = 254 nm) and GC-MS for volatile byproducts. Stability studies involve storing the compound at 25°C (ambient), 4°C (refrigerated), and -20°C (lyophilized) over 1–6 months, followed by LC-MS to detect degradation products (e.g., tert-butyl deprotection or hydrolysis). Kinetic studies under acidic/basic conditions (pH 3–10) can identify labile functional groups .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR : 1H^1H-NMR identifies pyridine ring protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). 13C^{13}C-NMR detects carbonyl carbons (δ 165–175 ppm) and pyridine ring carbons.
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for sterically hindered tert-butyl groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved for this compound?

Unexpected nuclear Overhauser effects (NOE) may arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR : ROESY or NOESY experiments to map spatial proximity of protons.
  • Dynamic NMR : Variable-temperature studies to detect slow conformational exchange.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Q. What methodologies optimize the regioselective functionalization of the pyridine ring in this compound?

Regioselectivity challenges arise due to the pyridine ring’s electronic heterogeneity. Approaches include:

  • Directed Ortho-Metalation : Use of LDA or Grignard reagents with directing groups (e.g., tert-butyl esters) to target C-2 or C-4 positions.
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for C-H activation at electron-deficient positions.
  • Protection/Deprotection Strategies : Silyl groups (e.g., tert-butyldimethylsilyl) protect hydroxyl or amine functionalities during multi-step syntheses .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in downstream modifications?

The tert-butyl group’s bulkiness can hinder nucleophilic attack or reduce catalytic efficiency. Kinetic studies (e.g., Eyring plots) quantify steric effects by comparing reaction rates with analogs (e.g., methyl or ethyl esters). Computational tools (MD simulations) model steric hindrance, guiding solvent selection (e.g., DMF for high polarity) or catalyst design (e.g., bulky phosphine ligands in Pd catalysis) .

Q. What strategies address low yields in the final coupling step of this compound synthesis?

Low yields often stem from competing side reactions (e.g., ester hydrolysis or pyridine ring oxidation). Mitigation strategies:

  • Temperature Control : Conduct reactions at 0–5°C to suppress exothermic side pathways.
  • Catalyst Optimization : Use Pd(OAc)2_2 with Xantphos for improved turnover in coupling reactions.
  • Workup Protocols : Extract products under inert atmospheres (N2_2) and use anhydrous MgSO4_4 for drying .

Data Analysis and Reproducibility

Q. How should researchers validate crystallographic data when structural refinements show high R-factors?

High R-factors (>10%) may indicate disorder (e.g., tert-butyl group rotation) or twinning. Solutions include:

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned domains.
  • Disorder Modeling : Split occupancy refinement for flexible tert-butyl groups.
  • Cross-Validation : Compare with powder XRD or computational models to confirm lattice parameters .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?

  • ANOVA : Compare yields across ≥3 independent batches to identify systematic errors.
  • Design of Experiments (DoE) : Taguchi or factorial designs to isolate critical variables (e.g., reaction time, catalyst loading).
  • Multivariate Analysis (PCA) : Correlate spectral purity data with reaction conditions .

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